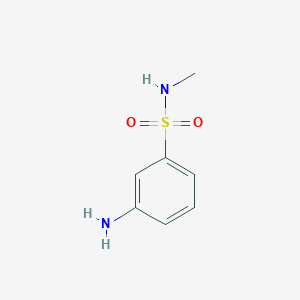













|
REACTION_CXSMILES
|
[CH3:1][NH:2][S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8](N)[CH:7]=1)(=[O:5])=[O:4].N([O-])=[O:14].[Na+].NC(N)=O>O.OS(O)(=O)=O>[CH3:1][NH:2][S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([OH:14])[CH:7]=1)(=[O:5])=[O:4] |f:1.2|
|


|
Name
|
|
|
Quantity
|
488 mg
|
|
Type
|
reactant
|
|
Smiles
|
CNS(=O)(=O)C1=CC(=CC=C1)N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
|
Name
|
diazo
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Cu(NO3)2 dihydrate
|
|
Quantity
|
10.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Cu2O
|
|
Quantity
|
363 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to −5°
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred an additional 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for 30 minutes as the temperature
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 23°
|
|
Type
|
CUSTOM
|
|
Details
|
The heterogeneous reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with Et2O
|
|
Type
|
EXTRACTION
|
|
Details
|
the extracts were extracted with 0.2N NaOH
|
|
Type
|
WASH
|
|
Details
|
The basic extracts were washed with Et2O
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2
|
|
Type
|
CUSTOM
|
|
Details
|
The extracts were dried
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on a silica gel column, and elution with 50% EtOAc in hexane
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |